3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4E)-3-methyl-4-(2-methylbutylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H14N2O/c1-4-6(2)5-8-7(3)10-11-9(8)12/h5-6H,4H2,1-3H3,(H,11,12)/b8-5+ |
InChI Key |
SBWYEYVGWHVPHX-VMPITWQZSA-N |
Isomeric SMILES |
CCC(C)/C=C/1\C(=NNC1=O)C |
Canonical SMILES |
CCC(C)C=C1C(=NNC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. These methods can be optimized to produce high yields of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydropyrazolones, and oxidized derivatives, which can have different functional groups attached to the pyrazolone core.
Scientific Research Applications
3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- Aliphatic vs.
- Heteroaromatic Modifications : Indole- or thiazole-containing analogs (e.g., ) exhibit stronger π-π stacking interactions with biological targets, which may improve binding affinity but reduce solubility.
Physicochemical Properties
The substituent at the 4-position significantly impacts molecular properties:
Spectroscopic Differences :
- NMR : The target compound lacks aromatic proton signals (6.5–8.5 ppm) present in L1 or indole derivatives, instead showing aliphatic proton resonances (1.0–2.5 ppm) .
- IR : Absence of aromatic C=C stretching (~1600 cm⁻¹) compared to arylidene analogs .
Hypothesized Activity for Target Compound :
- The aliphatic substituent may reduce cytotoxicity compared to aromatic analogs but improve pharmacokinetic profiles (e.g., oral bioavailability) due to enhanced solubility and stability .
- Potential applications in anti-inflammatory or neuroprotective therapies, as seen in other aliphatic-substituted pyrazolones .
Biological Activity
3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique substitution pattern that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and cytotoxic effects, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 190.24 g/mol. Its structure includes a pyrazolone core that is substituted with a 2-methylbutylidene group, which is believed to enhance its biological activity.
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are primarily attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Inhibition of COX-1 and COX-2 has been linked to reduced production of prostaglandins, thereby alleviating pain and inflammation.
Table 1: Summary of Anti-inflammatory Activity
| Compound | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | COX inhibition | |
| Other Pyrazolone Derivatives | Various | Similar mechanisms |
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against several cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (hepatocellular carcinoma). Studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential utility in cancer therapy.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/ml) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15.5 | Induction of apoptosis | |
| HepG2 | 12.8 | Cell cycle arrest | |
| K562 | 10.0 | Mitochondrial membrane disruption |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes reduces inflammatory mediators.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest in specific phases, contributing to its anticancer effects.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazolone derivatives, including this compound:
- A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various pyrazolone derivatives and their biological evaluations, noting significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity against tumor growth .
- Another research effort showcased the anti-inflammatory properties of similar compounds through in vivo models, demonstrating reduced edema and pain response in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
